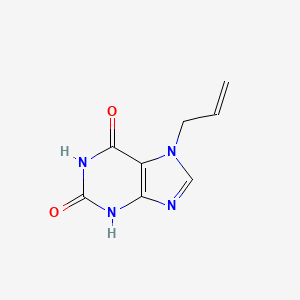

7-allyl-1h-purine-2,6(3h,7h)-dione

Description

Overview of the Purine-2,6(3H,7H)-dione Chemical Scaffold in Heterocyclic Chemistry

The purine-2,6(3H,7H)-dione core, also known as xanthine (B1682287), is a heterocyclic aromatic organic compound. ontosight.ai It consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.gov This fundamental structure is found in many biologically significant molecules. mdpi.com The arrangement of nitrogen and oxygen atoms within the scaffold allows for a variety of chemical modifications, making it a versatile building block in synthetic and medicinal chemistry. zsmu.edu.uamdpi.com The stability of the purine (B94841) ring system, attributed to its covalent bonding, makes it a robust framework for constructing more complex molecules. studysmarter.co.uk

Significance of Purine Derivatives in Modern Chemical Biology and Medicinal Chemistry Research

Purine derivatives are of paramount importance in chemical biology and medicinal chemistry due to their structural similarity to endogenous purines like adenine (B156593) and guanine. ontosight.aiwikipedia.org This resemblance allows them to interact with a wide array of biological targets, including enzymes and receptors, leading to diverse physiological effects. ontosight.ai Consequently, purine analogs have been extensively investigated and developed as therapeutic agents for a range of conditions. They have found utility as anticancer, antiviral, and anti-inflammatory drugs. ontosight.aiontosight.ai Furthermore, their ability to act as agonists or antagonists at various receptors, such as adenosine (B11128) receptors, underscores their therapeutic potential. mdpi.com The purine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com

Historical Context of 7-Substituted Purine-2,6(3H,7H)-diones in Academic Inquiry

The exploration of 7-substituted purine-2,6(3H,7H)-diones has a rich history in academic research. Investigations into these compounds have been driven by the desire to understand how modifications at the 7-position influence their chemical and biological properties. Early work focused on the synthesis and characterization of various derivatives, laying the groundwork for subsequent pharmacological studies. Over the years, research has expanded to include a wide range of substituents at the 7-position, leading to the discovery of compounds with diverse biological activities. For instance, studies have explored 7-substituted derivatives as potential analgesic, anti-inflammatory, and psychotropic agents. nih.govnih.gov The systematic modification of the 7-position has been a key strategy in the development of novel purine-based therapeutic candidates. nih.gov

Research Scope and Focus on 7-Allyl-1H-purine-2,6(3H,7H)-dione

This article will specifically focus on the chemical compound this compound. The allyl group, with its reactive double bond, offers unique opportunities for further chemical transformations and can influence the molecule's biological activity. Research on this particular derivative and its closely related analogs aims to elucidate its synthesis, reactivity, and potential as a lead compound in drug discovery. The introduction of an allyl group at the 7-position can impact the molecule's interaction with biological targets and its metabolic stability. nih.gov While the broader family of purine-2,6-diones has been extensively studied, the specific focus here is to consolidate the existing knowledge on the 7-allyl variant, providing a detailed overview of its chemical and biological significance.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O2 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

7-prop-2-enyl-3H-purine-2,6-dione |

InChI |

InChI=1S/C8H8N4O2/c1-2-3-12-4-9-6-5(12)7(13)11-8(14)10-6/h2,4H,1,3H2,(H2,10,11,13,14) |

InChI Key |

CCNKGFXFVYFQPF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=NC2=C1C(=O)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Allyl 1h Purine 2,6 3h,7h Dione and Analogues

General Synthetic Strategies for Purine-2,6(3H,7H)-dione Core Construction

The construction of the purine-2,6(3H,7H)-dione skeleton, commonly known as the xanthine (B1682287) scaffold, is a foundational step. uniroma1.it This bicyclic system, composed of a pyrimidine (B1678525) and an imidazole (B134444) ring, can be assembled through various synthetic routes. uniroma1.it

The formation of the purine (B94841) ring system is often achieved through the cyclization of appropriately substituted pyrimidine precursors. A classical and widely utilized method involves the Traube purine synthesis, which starts with a 4,5-diaminopyrimidine. This intermediate undergoes cyclization with reagents like formic acid, formamide, or other one-carbon donors to form the imidazole ring fused to the pyrimidine core. acs.org

Modern approaches have expanded upon these principles, utilizing different cyclizing agents and reaction conditions to improve yields and substrate scope. For instance, the cyclization of heterocyclic enamines with 1,3-dielectrophiles has emerged as a versatile strategy for creating purine analogues, often with high regioselectivity. thieme-connect.de These reactions may involve intermediates that undergo intramolecular SN2-like nucleophilic displacements to form the final bicyclic structure. mcgill.ca

Another strategy involves the reaction of 5-amino-1H-imidazole-4-carboxamide with urea (B33335) at high temperatures to construct the pyrimidine ring onto a pre-existing imidazole core. For example, a reaction using urea and 2-methoxyethanol (B45455) at 190°C, followed by treatment with aqueous sodium hydroxide (B78521), has been used to synthesize 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones. researchgate.net

Table 1: Examples of Cyclization Reactions for Purine Core Synthesis

| Precursor | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 4,5-Diaminopyrimidine derivative | Formic Acid | Purine | acs.org |

| Heterocyclic enamine (C,N-1,3-dinucleophile) | 1,3-Diketone, Acetic Acid, 118 °C | Purine Analogue | thieme-connect.de |

Xanthine (3,7-dihydro-1H-purine-2,6-dione) itself serves as a readily available starting material for the synthesis of its derivatives. uniroma1.it The xanthine molecule possesses four nitrogen atoms and a bicyclic ring skeleton, offering multiple sites for functionalization. uniroma1.it Derivatization of the xanthine scaffold is a common strategy to access a wide array of analogues, including naturally occurring methylxanthines like caffeine (B1668208) (1,3,7-trimethylxanthine), theophylline (B1681296) (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine). uniroma1.itresearchgate.net

The synthesis of substituted purine-2,6-diones can be achieved by modifying the functional groups around this fundamental skeleton. uniroma1.it For example, protein kinase CK2 inhibitors have been developed from purine-2,6-dione (B11924001) derivatives, showcasing the utility of this approach in medicinal chemistry. researchgate.net The development of new compounds through the manipulation of the xanthine core is a key area of research for discovering new therapeutic agents. uniroma1.it

Regioselective Functionalization Techniques for 7-Allyl Introduction

A critical step in the synthesis of the target compound is the regioselective introduction of an allyl group at the N7 position of the purine-2,6-dione core. The presence of multiple nitrogen atoms in the xanthine ring makes regioselectivity a significant challenge. uniroma1.it Direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the thermodynamically more stable and predominant product. acs.org

Achieving regioselective alkylation at the N7 position is a key challenge in purine chemistry. acs.org Direct alkylation of xanthine or its derivatives with an alkyl halide under basic conditions frequently results in a mixture of N7 and N9 substituted products. acs.org

To overcome this, specific strategies have been developed. One approach involves the reaction of a protected purine, such as an N-trimethylsilylated purine, with an alkyl halide in the presence of a catalyst like SnCl4. This method has been successfully applied for the direct introduction of tert-alkyl groups at the N7 position. acs.org For the introduction of an allyl group, allyl halides (e.g., allyl bromide) are common alkylating agents. The reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate (K2CO3) at elevated temperatures. researchgate.net The choice of solvent and base is crucial for controlling the regioselectivity of the alkylation. While direct alkylation can yield mixtures, reaction conditions can be optimized to favor the N7 isomer. acs.org

The allyl group is a valuable motif in medicinal chemistry, known to enhance properties like lipid solubility, which can improve the ability of a compound to cross cell membranes. nih.govacs.org The introduction of the allyl group onto the purine scaffold is typically achieved via a nucleophilic substitution reaction.

In this pathway, a deprotonated xanthine derivative acts as the nucleophile, attacking an allylic substrate that contains a good leaving group, such as allyl bromide or allyl iodide. researchgate.netnih.gov The reaction proceeds via an SN2 mechanism. The pKa values of the N-H protons in the xanthine ring influence the site of deprotonation and subsequent alkylation. The N7-proton is generally more acidic than the N9-proton in certain xanthine derivatives, which can be exploited to favor N7-alkylation under specific conditions. For example, the synthesis of 7-substituted 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones has been accomplished by reacting the precursor with an alkyl halide (R2X, where X = Br or I) in the presence of K2CO3 in DMF at 80°C. researchgate.net

Table 2: Conditions for N7-Alkylation of Purine-2,6-dione Scaffolds

| Substrate | Alkylating Agent | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Benzyloxy-3,7-dihydro-1H-purine-2,6-dione | Allyl bromide | K2CO3, DMF, 80°C | 1-(Benzyloxy)-7-allyl-3,7-dihydro-1H-purine-2,6-dione | researchgate.net |

| 6-Chloropurine | tert-Butyl chloride | N,O-bis(trimethylsilyl)acetamide, SnCl4, DCE, 50 °C | 7-(tert-Butyl)-6-chloropurine | acs.org |

Synthesis of Diverse 7-Allyl-1H-purine-2,6(3H,7H)-dione Analogues

Starting from this compound, a variety of analogues can be synthesized by further functionalization of the purine ring, particularly at the C8 position. These modifications are often pursued to explore structure-activity relationships for various biological targets. nih.gov

For instance, a series of 8-aminoalkylamino derivatives of 7-substituted (including 7-allyl) 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been designed and synthesized as potential ligands for serotonin (B10506) receptors. nih.gov Another example is the synthesis of 7-allyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which introduces a thioether linkage at the C8 position. sigmaaldrich.com

The synthesis of these analogues often begins with a C8-halogenated precursor, such as 8-bromo-7-allyl-1H-purine-2,6(3H,7H)-dione. The bromine atom can then be displaced by various nucleophiles (e.g., amines, thiols) in substitution reactions to introduce diverse functionalities. This approach has been used to develop DPP-4 inhibitors based on the purine-2,6-dione scaffold, highlighting the modularity of this synthetic strategy. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | 7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | 7-Allylxanthine |

| Xanthine | 3,7-Dihydro-1H-purine-2,6-dione | - |

| Caffeine | 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione | 1,3,7-Trimethylxanthine |

| Theophylline | 1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione | 1,3-Dimethylxanthine |

| Theobromine | 3,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione | 3,7-Dimethylxanthine |

| Paraxanthine | 1,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione | 1,7-Dimethylxanthine |

| Linagliptin | 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | - |

| 7-Allyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 7-(prop-2-en-1-yl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | - |

| 8-Bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | - |

Chemical Modifications at the C8 Position (e.g., Amination, Halogenation, Thiomethylation)

The C8 position of the purine ring is a key site for functionalization, allowing for the introduction of various substituents that can significantly influence the molecule's properties.

Halogenation is a common starting point for further modifications at the C8 position. For instance, 8-bromo-7-allyl-1,3-dimethylxanthine can be synthesized and subsequently used in a variety of cross-coupling reactions. zsmu.edu.uanih.gov This halogenated intermediate provides a versatile handle for introducing new chemical moieties.

Amination at the C8 position has been explored to create derivatives with potential biological activities. The introduction of aminoalkylamino chains of varying lengths and bearing different terminal amine substituents has been a strategy to develop new compounds. nih.gov For example, a series of 8-aminoalkylamino derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been synthesized and evaluated for their receptor binding affinities. nih.gov

Thiomethylation and the introduction of other thio-substituents at the C8 position have also been reported. The reaction of 8-mercapto-purine derivatives with iodo-methane can lead to the S-alkylation product, yielding 8-(methylthio) derivatives. rsc.org Furthermore, compounds such as 7-allyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been synthesized, demonstrating the possibility of introducing functionalized thioethers at this position. sigmaaldrich.com

The following table summarizes some examples of C8-modified this compound analogues and their synthetic precursors.

| Precursor | Reagent/Condition | C8-Substituted Product |

| 7-Aroylmethyl-8-bromo-3-methylxanthine | Na2S·9H2O, DMF, boil | 7-Aroylmethyl-3-methyl-8-thioxanthine zsmu.edu.ua |

| 8-Mercaptopurine-6-carboxamide derivative | Iodo-methane | 8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide derivative rsc.org |

| 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione | Aminoalkylamines | 8-Aminoalkylamino derivatives nih.gov |

Substituent Variation at N1 and N3 Positions

The N1 and N3 positions of the purine ring offer additional sites for modification, allowing for the fine-tuning of the molecule's properties. Alkylation and other substitutions at these nitrogen atoms are common strategies. uniroma1.it

The synthesis of 1,3,7-trisubstituted xanthines has been achieved through a multi-step process involving the reaction of an amide with NaOH to yield 1,3,7-trisubstituted xanthines, which can be further alkylated at the 8-position. nih.gov The alkylation of 9-substituted 1-methyl-xanthines with an excess of an alkyl halide in the presence of potassium carbonate can lead to 3,7-dialkyl-1-methylxanthines, with the elimination of the 9-substituent. researchgate.net

The introduction of different alkyl or arylalkyl groups at the N1 and N3 positions can significantly impact the biological activity of the resulting compounds. For instance, the synthesis of various 1,3-dialkyl-7-benzylxanthine derivatives has been reported, which can then be further functionalized. nih.gov

The table below provides examples of substituent variations at the N1 and N3 positions.

| Starting Material | Reagent/Condition | Product |

| 1,3-Dimethyl-7-benzylxanthine | Ethyl tosylate or diethyl sulfate, heat | 1,3-Dimethyl-7-benzyl-9-ethylxanthinium salt nih.govnih.gov |

| Amide derivative | NaOH, then iodomethane (B122720) or iodoethane | 1,3,7,8-Substituted xanthines nih.gov |

| 9-Substituted 1-methyl-xanthine | Alkyl halide, K2CO3, DMF | 3,7-Dialkyl-1-methylxanthine researchgate.net |

Introduction of Hydrazinyl and Hydrazinylidene Moieties

The incorporation of hydrazinyl and hydrazinylidene groups into the purine scaffold, particularly at the C8 position, has been a subject of synthetic exploration. These moieties can serve as versatile intermediates for the construction of more complex heterocyclic systems or can themselves impart interesting biological properties.

The synthesis of 8-hydrazinyl derivatives of 7-arylalkyl-1,3-dimethylxanthines has been reported. researchgate.net These compounds can then undergo further reactions with carbonyl-containing reagents to yield a variety of functionalized derivatives. researchgate.net For example, reaction with mono- or dicarbonyl compounds can lead to the formation of pyrazole-1-yl substituted theophyllines. researchgate.net

The synthesis of hydrazinylidene derivatives has also been achieved. For instance, the reaction of 8-hydrazinyl-1,3-dimethyl-7-arylalkyl-1H-purine-2,6(3H,7H)-diones with appropriate carbonyl compounds can result in the formation of 8-(2-benzylidenehydrazin-1-yl) derivatives. researchgate.net

| Starting Material | Reagent | Product |

| 8-Hydrazinyl-1,3-dimethyl-7-arylalkyl-1H-purine-2,6(3H,7H)-dione | Carbonyl compounds | 8-(2-Alkylidene/Arylidenehydrazin-1-yl) derivatives researchgate.net |

| 8-Hydrazinyl-1,3-dimethyl-7-arylalkyl-1H-purine-2,6(3H,7H)-dione | Dicarbonyl compounds | 7-Arylalkyl-8-(3,5-disubstituted-pyrazol-1-yl)theophyllines researchgate.net |

Incorporation of Heterocyclic and Aromatic Fragments

The fusion of additional heterocyclic or aromatic rings onto the purine core is a powerful strategy for creating novel chemical entities with diverse structures and potential activities.

One common approach involves the intramolecular cyclization of appropriately substituted purine derivatives. For example, the cyclization of 7-aroylmethyl-3-methyl-8-thioxanthines can lead to the formation of 6H-thiazolo[3,2-f]xanthine derivatives. zsmu.edu.ua

Another strategy is the construction of fused ring systems starting from functionalized purines. The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidines with sodium azide (B81097) can afford tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines. nih.gov Similarly, reaction with hydrazines can lead to triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines. nih.gov The synthesis of rsc.orgrsc.orgnih.govtriazolo[1,5-b] rsc.orgrsc.orgnih.govthieme.detetrazines has also been achieved through the oxidative cyclization of 1,2,4,5-tetrazines bearing an amidine moiety. nih.gov

The introduction of aromatic fragments can be achieved through cross-coupling reactions. For instance, palladium-catalyzed reactions on 8-bromo-xanthine derivatives can be used to introduce various aryl groups. nih.gov

| Starting Purine Derivative | Reaction Type | Fused/Incorporated Heterocycle/Aromatic |

| 7-Aroylmethyl-3-methyl-8-thioxanthine | Intramolecular Cyclization | 6H-Thiazolo[3,2-f]xanthine zsmu.edu.ua |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Nucleophilic Substitution/Cyclization | Tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidine nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Nucleophilic Substitution/Cyclization | Triazolo[1,5-c]pyrrolo[3,2-e]pyrimidine nih.gov |

| 8-Bromo-xanthine derivative | Palladium-Catalyzed Cross-Coupling | Aryl-substituted xanthine nih.gov |

Advanced Synthetic Strategies and Methodological Innovations

The development of more efficient and selective methods for the synthesis and derivatization of purines is an ongoing area of research.

Catalytic Approaches in Purine Derivatization

Catalytic methods, particularly those employing transition metals, have become indispensable tools in purine chemistry. Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of halopurines. nih.govthieme.de For example, the Suzuki, Stille, and Sonogashira reactions allow for the introduction of a wide range of carbon-based substituents at positions such as C8. mdpi.com

These catalytic reactions offer high efficiency and functional group tolerance, making them suitable for the late-stage functionalization of complex purine derivatives. For instance, palladium-catalyzed carbonylative cross-coupling reactions have been used for the synthesis of α,β-unsaturated ketones. capes.gov.br

Recent Advancements in Purine Synthesis (2019-2024)

Recent years have witnessed significant progress in the development of novel synthetic methods for purines. rsc.orgresearchgate.net These advancements include new strategies for constructing the purine core itself, as well as innovative methods for its functionalization. rsc.orgresearchgate.net

A review from 2019 to 2024 highlights various chemical modifications of the purine nucleus, such as benzoylation, alkylation, halogenation, amination, selenylation, and thiolation. rsc.org There is a growing emphasis on the development of regioselective C-H functionalization methods, which offer a more atom-economical approach to purine derivatization compared to traditional cross-coupling reactions of pre-functionalized substrates. thieme.de

Furthermore, the synthesis of purine nucleoside analogues continues to be an active area of research, with new methods being developed to access structurally diverse compounds. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The isolation of pure this compound and related xanthine derivatives from reaction mixtures is a critical step in their synthesis. The choice of purification method depends on the physical properties of the target compound, the nature of the impurities, and the scale of the reaction.

Crystallization Protocols

Crystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent or solvent system. For xanthine derivatives, which are often crystalline solids, this method is particularly effective for large-scale purification.

The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The selection of an appropriate solvent is paramount for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

In the synthesis of xanthine analogues, various crystallization protocols have been employed. For instance, in the preparation of 1-allyl-3,7-dimethylxanthine, a close analogue, the crude product can be crystallized from water. An alternative approach involves treating the crude mixture with a dilute sodium hydroxide solution to dissolve any unreacted starting material, followed by crystallization of the desired product. Another common technique is the addition of a non-polar "anti-solvent" to a solution of the crude product to induce precipitation. For example, after a reaction, adding a solvent like diethyl ether can cause the product to precipitate, which can then be isolated by filtration and washing.

A common practice is recrystallization from a solvent pair, such as ethyl acetate (B1210297) and hexane, where the crude material is dissolved in a minimal amount of the better solvent (ethyl acetate) and the anti-solvent (hexane) is added until turbidity is observed, followed by cooling to induce crystallization.

Table 1: Examples of Crystallization/Precipitation Protocols for Xanthine Analogues

| Compound | Protocol | Solvents | Reference |

| 1-Allyl-3,7-dimethylxanthine | Crystallization | Water | google.com |

| 1-Allyl-3,7-dimethylxanthine | Selective Dissolution/Crystallization | Aqueous Sodium Hydroxide | google.com |

| 1,3-Dimethyl-7-benzyl-9-ethylxanthinium tosylate | Precipitation | Diethyl Ether | nih.gov |

This table is generated based on data from syntheses of analogous compounds and illustrates common crystallization techniques.

Chromatographic Separation Methods (e.g., Column Chromatography, TLC)

Chromatographic techniques are indispensable for the purification of this compound and its intermediates, especially for removing closely related impurities or when crystallization is ineffective. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is primarily used as a rapid, qualitative analytical tool to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a sealed chamber containing a shallow pool of the eluent. The separation is visualized under UV light or by staining. The retention factor (Rf) value for each spot is a key parameter for identifying components and assessing purity.

Column Chromatography is the preparative counterpart to TLC, used for separating and isolating larger quantities of compounds. A vertical glass column is packed with a stationary phase, most commonly silica gel for purine derivatives. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. Compounds move down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation into fractions.

For xanthine derivatives, which are moderately polar, common eluents for silica gel chromatography include mixtures of a relatively non-polar solvent like dichloromethane (B109758) (DCM) or ethyl acetate with a more polar solvent such as methanol (B129727) or ethanol. The polarity of the eluent is carefully optimized to achieve the best separation. For instance, the purification of 7-substituted theophylline derivatives has been successfully achieved using solvent systems like ethyl acetate/hexane and dichloromethane/methanol. google.com Similarly, caffeine derivatives have been purified using a chloroform:ethanol mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a more efficient and higher-resolution separation compared to standard column chromatography. It is often used for the final purification of small quantities of a compound or for analytical quantification. For xanthines, reversed-phase HPLC (RP-HPLC) is common, using a non-polar stationary phase (like C18) and a polar mobile phase, such as a buffered aqueous solution with an organic modifier like acetonitrile. lcms.cz

Table 2: Examples of Chromatographic Conditions for the Purification of Xanthine Analogues

| Compound/Analogue Class | Chromatography Type | Stationary Phase | Eluent System | Reference |

| 7-Substituted Theophyllines | Column Chromatography | Silica Gel | Dichloromethane/Methanol (98.5:1.5) | google.com |

| 7-Substituted Theophyllines | Column Chromatography | Silica Gel | Ethyl Acetate/Hexane | researchgate.net |

| Caffeine Derivatives | Column Chromatography | Silica Gel | Chloroform/Ethanol | nih.gov |

| Xanthine Mix | HPLC | Reversed-Phase (C18) | Buffered Water/Acetonitrile | lcms.cz |

| Sulfonamide Derivatives of Xanthine | Column Chromatography | Silica Gel | Not specified | biointerfaceresearch.com |

This table presents examples of chromatographic conditions used for purifying analogous compounds, demonstrating common practices in the field.

Advanced Analytical and Structural Characterization of 7 Allyl 1h Purine 2,6 3h,7h Dione Compounds

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within the 7-allyl-1H-purine-2,6(3H,7H)-dione molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are paramount in this endeavor, offering complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For this compound, the ¹H-NMR spectrum provides characteristic signals that confirm the presence and connectivity of the allyl group and the purine (B94841) core.

In a typical analysis, the spectrum would exhibit distinct peaks corresponding to the different types of protons in the molecule. The protons of the allyl group (–CH₂–CH=CH₂) would produce a set of complex signals. Specifically, the methylene (B1212753) protons (–N-CH₂–) adjacent to the nitrogen at position 7 would appear as a doublet. The vinyl proton (–CH=) would likely present as a multiplet due to coupling with the adjacent methylene and terminal vinyl protons. The terminal vinyl protons (=CH₂) would also show as multiplets.

The purine ring itself has a proton at the C8 position, which would typically appear as a singlet in the aromatic region of the spectrum. Additionally, the N1 and N3 protons of the purine ring would also produce distinct signals, although their chemical shifts can be influenced by the solvent and concentration.

Table 1: Representative ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | |||

| ~10.9 | s | 1H | N1-H |

| ~10.6 | s | 1H | N3-H |

| ~7.8 | s | 1H | C8-H |

| ~5.9 | m | 1H | -CH=CH₂ |

| ~5.2 | m | 2H | -CH=CH₂ |

| ~4.7 | d | 2H | N7-CH₂- |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. This table is for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC/MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structural components through fragmentation analysis. When coupled with liquid chromatography (LC/MS), this technique also provides a powerful method for separating the compound from any impurities before mass analysis.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the allyl group or parts of it, as well as cleavages within the purine ring structure. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification. The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has proven effective for the sensitive and reliable diagnosis of a wide range of purine and pyrimidine (B1678525) disorders by analyzing their metabolites in biological samples. researchgate.netplos.org

Elemental Composition Determination

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements.

Elemental Analysis for Carbon, Hydrogen, and Nitrogen Content

For this compound (C₈H₈N₄O₂), elemental analysis would be performed to measure the weight percentages of carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for C₈H₈N₄O₂

| Element | Theoretical % | Experimental % |

| Carbon (C) | 49.99 | Value to be determined |

| Hydrogen (H) | 4.19 | Value to be determined |

| Nitrogen (N) | 29.15 | Value to be determined |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of chemical reactions and to assess the purity of a compound. In the context of this compound, a small amount of the compound is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase.

The compound will travel up the plate at a specific rate, resulting in a characteristic retention factor (Rf) value. The presence of a single spot on the TLC plate under various solvent systems is a good indicator of the compound's purity. The Rf value can be used for identification purposes when compared to a standard sample. The purity of synthesized compounds is often checked by thin-layer chromatography. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide invaluable insights into its molecular geometry, conformational preferences of the allyl group, and the nature of its intermolecular interactions in the solid state.

A typical crystallographic study would involve growing single crystals of the compound, which can be a challenging step. Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The key parameters obtained from such an analysis would be presented in a crystallographic data table. This would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z). Furthermore, the analysis would reveal crucial details about bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the planarity of the purine ring system and the orientation of the allyl substituent relative to this ring. Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and potential π-π stacking interactions between the purine rings, would also be elucidated, providing a deeper understanding of the crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Value not available |

| R-factor (%) | Value not available |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic analysis. Actual values can only be obtained through experimental determination.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the physicochemical properties of a material as a function of temperature. These methods can identify phase transitions, determine thermal stability, and assess purity.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC would be instrumental in identifying and quantifying thermal events such as melting, crystallization, and solid-solid phase transitions.

In a typical DSC experiment, a small amount of the sample is sealed in a pan and heated or cooled at a constant rate. The resulting thermogram plots heat flow against temperature. An endothermic peak would indicate a process that absorbs heat, such as melting, while an exothermic peak would signify a heat-releasing process, like crystallization.

The primary information obtained from a DSC analysis of this compound would be its melting point, which is observed as the onset or peak temperature of the melting endotherm. The sharpness of the melting peak can also provide an indication of the compound's purity. In addition to the melting point, DSC can reveal the presence of any polymorphic forms, which would manifest as distinct thermal events prior to melting. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information about the energy required to break the crystal lattice.

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Value not available | Value not available | Value not available |

Note: The data in this table is hypothetical and serves as an example of what would be reported from a DSC analysis. Actual values can only be obtained through experimental determination.

Computational and Theoretical Investigations of 7 Allyl 1h Purine 2,6 3h,7h Dione Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as powerful tools to investigate the dynamic nature of 7-allyl-1H-purine-2,6(3H,7H)-dione and its interactions. These methods allow for the exploration of the molecule's conformational landscape and its potential binding modes with various biological macromolecules.

Conformational Analysis of this compound Structures

Computational studies on related methylated xanthine (B1682287) derivatives, such as caffeine (B1668208), indicate that even small alkyl groups can adopt specific, low-energy conformations. These preferences are often governed by a delicate balance of steric hindrance and hyperconjugation effects with the aromatic purine (B94841) system. In the case of this compound, the double bond in the allyl group introduces additional considerations, including potential π-π stacking interactions and altered electronic effects. While specific conformational analysis data for this compound is not extensively documented in publicly available literature, it is anticipated that the allyl group would exhibit a preferred orientation to minimize steric clashes with the purine ring and potential neighboring molecules.

Prediction of Molecular Interactions

The purine scaffold of this compound possesses multiple sites for molecular interactions, including hydrogen bond donors (N1-H and N3-H) and acceptors (the carbonyl oxygens at C2 and C6, and the nitrogen atoms of the imidazole (B134444) ring). The allyl group, while primarily hydrophobic, contains a π-system that can participate in π-π stacking or π-alkyl interactions.

Molecular dynamics simulations on similar xanthine derivatives have revealed the importance of these interactions in binding to biological targets. For instance, studies on xanthine oxidase inhibitors have highlighted the role of hydrogen bonding and hydrophobic interactions in the active site. It is plausible that this compound would engage in similar interactions, with the purine core forming key hydrogen bonds and the allyl group contributing to binding through hydrophobic or π-based interactions within a receptor's binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions.

Electronic Structure Determination (e.g., HOMO-LUMO Gap Analysis)

The electronic structure of a molecule is characterized by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

For a related compound, allyl-theophylline, quantum chemical calculations have been performed. researchgate.net These calculations provide an approximation of the electronic properties of this compound. The HOMO is typically localized on the electron-rich purine ring system, while the LUMO is distributed over the same framework, often with significant contributions from the carbonyl groups. The presence of the allyl group can modulate the energies of these frontier orbitals.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Allyl-theophylline | -6.73 | -1.83 | 4.90 | researchgate.net |

This data is for a structurally related compound and serves as an estimate for this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and vibrational frequencies of molecules. DFT studies on xanthine and its derivatives have provided valuable insights into their properties. researchgate.netnih.gov These studies confirm the planar geometry of the purine ring system and can be used to predict the optimal geometry of the allyl substituent.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

While specific molecular docking studies for this compound are not widely published, numerous studies have been conducted on other N7-substituted xanthine derivatives. nih.gov These studies often target adenosine (B11128) receptors or xanthine oxidase. The general findings from these studies can be extrapolated to predict the likely binding modes of this compound.

In a typical docking scenario with an adenosine receptor, for example, the xanthine core of the molecule would be expected to occupy the adenine-binding pocket, forming key hydrogen bonds with conserved amino acid residues. The 7-allyl group would likely extend into a more variable, often hydrophobic, sub-pocket. The specific interactions would depend on the topology and amino acid composition of the binding site.

| Target Protein | Interacting Residues (Predicted for Xanthine Core) | Potential Interactions of 7-Allyl Group | Reference for Analogous Docking |

|---|---|---|---|

| Adenosine A2A Receptor | Asn253, Phe168, Ile274 | Hydrophobic interactions, van der Waals forces | nih.gov |

| Xanthine Oxidase | Glu802, Arg880, Thr1010 | Hydrophobic interactions with surrounding residues | nih.gov |

The interacting residues are based on studies of other xanthine derivatives and represent a predictive model for this compound.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Computational techniques such as molecular docking and molecular dynamics simulations are pivotal in predicting how derivatives of this compound interact with protein targets at the molecular level. These methods elucidate the specific binding modes and key interactions that govern the biological activity of these compounds.

In a notable study, derivatives of the closely related 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione scaffold were investigated for their potential as multi-kinase inhibitors. nih.gov Structure-based drug design approaches were employed to understand their interactions with several oncogenic kinases, including PI3Kα, B-RafV600E, EGFR, and VEGFR-2. nih.gov Molecular docking simulations revealed the specific amino acid residues within the kinase binding sites that are crucial for the affinity and selectivity of these compounds. For instance, certain derivatives were predicted to form hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket of these kinases, thereby inhibiting their activity. nih.gov

Another significant investigation focused on a 1H-purine-2,6-dione derivative as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov Through detailed molecular docking studies, the binding mode of the purine-dione derivative within the active site of Mpro was characterized. nih.gov The analysis highlighted critical interactions with the catalytic dyad (Cys145 and His41) and other important residues within the substrate-binding pocket. These in silico predictions were further substantiated by molecular dynamics (MD) simulations, which provided insights into the stability of the ligand-protein complex over time. nih.govnih.gov The simulations helped to confirm that the predicted binding pose was maintained, indicating a stable and potentially effective inhibitory interaction. nih.gov

The binding affinity of these interactions is often quantified using scoring functions and free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). These calculations provide a theoretical estimation of the binding energy, which helps in ranking potential inhibitors and prioritizing them for further experimental validation. nih.govnih.gov

Table 1: Predicted Protein Targets and Key Interacting Residues for Purine-2,6-dione (B11924001) Derivatives

| Derivative Scaffold | Protein Target | Key Interacting Residues | Computational Method |

|---|---|---|---|

| 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | PI3Kα, B-RafV600E, EGFR, VEGFR-2 | Specific residues in ATP-binding pocket | Molecular Docking |

| 1H-purine-2,6-dione | SARS-CoV-2 Mpro | Cys145, His41 | Molecular Docking, MD Simulations |

In Silico Screening and Library Design

The design of focused compound libraries and the use of in silico screening are powerful strategies for discovering novel and potent bioactive molecules based on the this compound scaffold. These methods allow for the rapid evaluation of large virtual collections of compounds to identify promising candidates.

A prominent example of this approach involved the development of new anticancer agents based on 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives. nih.gov In this research, both structure-based and ligand-based drug design strategies were utilized to create and refine a small library of compounds. nih.govresearchgate.net The design was guided by the known pharmacophoric features required for the inhibition of PI3K and B-Raf oncogenes. nih.govresearchgate.net This rational design process led to the synthesis of thirty-two derivatives, which were then subjected to in vitro anticancer activity screening. nih.gov

In a different context, a large-scale in silico screening was performed to identify potential inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov This multi-step process began with the generation of a pharmacophore model based on a set of known COVID-19 inhibitors. This model, which defined the essential chemical features for binding, was then used to screen a massive database of approximately 20 million drug-like compounds from the ZINC database. nih.govnih.gov The initial screening yielded thousands of potential hits. nih.gov

These hits were then subjected to a more rigorous structure-based virtual screening (SBVS) to rank them based on their predicted binding affinity to the Mpro active site. nih.govnih.gov This hierarchical filtering approach efficiently narrowed down the vast chemical space to a manageable number of top-ranking candidates for more detailed computational analysis, such as in-depth molecular docking and molecular dynamics simulations. nih.gov This demonstrates how in silico screening can be a highly effective tool for hit identification in the early stages of drug discovery.

Table 2: Overview of In Silico Screening Campaigns for Purine-2,6-dione Derivatives

| Screening Target | Library Size | Screening Method | Key Outcome |

|---|---|---|---|

| PI3Kα, B-Raf | 32 compounds | Ligand-based and Structure-based design | Identification of potent multi-kinase inhibitors |

| SARS-CoV-2 Mpro | ~20 million compounds | Pharmacophore-based and Structure-based virtual screening | Identification of a promising Mpro inhibitor |

Molecular and Cellular Biological Activities of 7 Allyl 1h Purine 2,6 3h,7h Dione and Its Derivatives

Enzyme Modulation and Inhibition Studies

The purine (B94841) structure is fundamental to numerous biological pathways, making its analogues potential modulators of key enzymes involved in cellular signaling and metabolism.

Xanthine (B1682287) derivatives are classically known as inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net By inhibiting PDEs, these compounds can increase intracellular levels of these second messengers, thereby modulating a wide array of cellular processes. Phosphodiesterase 7 (PDE7) is one such enzyme that specifically hydrolyzes cAMP and is involved in regulating intracellular signaling pathways. drugbank.com Inhibition of PDE7 is considered a potential therapeutic strategy for diseases of the central nervous system and inflammatory conditions. drugbank.combiointerfaceresearch.com

While the general class of methylxanthines, which includes compounds like caffeine (B1668208) and theophylline (B1681296), are recognized as non-selective PDE inhibitors, specific data on the inhibitory potency (IC₅₀) of 7-allyl-1H-purine-2,6(3H,7H)-dione against specific isoforms like PDE4B or PDE7A are not extensively detailed in the available literature. However, the modulation of cAMP levels is a recognized mechanism of action for the broader xanthine family. researchgate.net The functionalization of the xanthine core, including at the 7-position, is a key strategy in developing more selective PDE inhibitors.

Derivatives of the 1H-purine-2,6(3H,7H)-dione scaffold have been investigated as inhibitors of various protein kinases, which are crucial enzymes controlling cell signaling, growth, and differentiation. ebi.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Research has focused on designing purine-based derivatives that can act as dual inhibitors of targets like the epidermal growth factor receptor (EGFR) and the BRAFV600E mutant kinase. For instance, certain 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (theophylline) derivatives have shown potential as anti-proliferative agents by targeting these kinase pathways. While specific multi-kinase inhibitory data for this compound is not prominently documented, the purine-2,6-dione (B11924001) nucleus serves as a key pharmacophore in the development of new kinase inhibitors. ebi.ac.uk

| Derivative Class | Target Kinases | Reported Activity |

|---|---|---|

| Purine-2,6-dione Derivatives | EGFR, BRAFV600E | Anti-proliferative effects through dual inhibition. |

| Reversible Multi-kinase Inhibitors (e.g., AEE788) | EGFR, HER2, VEGFR2 | Inhibition of receptor phosphorylation and induction of apoptosis. ebi.ac.uk |

| Irreversible Kinase Inhibitors (e.g., Neratinib) | EGFR family kinases | Irreversible binding and suppression of downstream signaling. ebi.ac.uk |

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. researchgate.net They are established targets for anticancer drugs, which often act by stabilizing the enzyme-DNA cleavage complex, leading to cell death. researchgate.net

Some substituted xanthine derivatives have been evaluated for their ability to inhibit DNA topoisomerase II. For example, a study on 8-(substituted)-aryloxy-caffeine derivatives found that 1,3,7-trimethyl-8-(quinolin-8-yloxy)-1H-purine-2,6(3H,7H)-dione displayed notable inhibitory activity against topoisomerase II, although it was less potent than the standard drug etoposide. This indicates that the purine-2,6-dione core can be a foundation for developing new topoisomerase inhibitors. While direct inhibitory data for this compound is not specified, the potential for this class of compounds to interact with topoisomerases is an area of research interest.

The metabolism of purines is a fundamental biochemical pathway, with xanthine oxidoreductase (XOR) and purine nucleoside phosphorylase (PNP) being two central enzymes.

Xanthine Oxidoreductase (XOR): This enzyme catalyzes the final two steps of purine catabolism, converting hypoxanthine (B114508) to xanthine, and then xanthine to uric acid. As this compound is a xanthine derivative, it is intrinsically linked to this pathway. Inhibitors of XOR, such as allopurinol, are used clinically to reduce uric acid production.

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides (like inosine (B1671953) and guanosine) to their respective purine bases and ribose-1-phosphate. This allows the cell to recycle purine bases for nucleotide synthesis. The structure of PNP has been studied in complex with various ligands, including a synthetic substrate, 7-methyl-6-thio-guanosine, to understand the structural requirements for binding and catalysis, which can aid in the design of new PNP inhibitors.

The interaction of xanthine derivatives with cell surface receptors, particularly adenosine receptors, is a well-documented area of their biological activity.

Adenosine receptors, primarily the A₁ and A₂A subtypes, are G-protein-coupled receptors that mediate the diverse physiological effects of adenosine. Xanthines like caffeine and theophylline are known non-selective antagonists of these receptors. This antagonism is responsible for many of their stimulant effects.

The substitution pattern on the xanthine ring is critical for determining the potency and selectivity of antagonism at adenosine receptors. A study analyzing various analogues of caffeine and theophylline assessed their affinity for A₁ and A₂A receptors. In this study, 7-allyl-1,3-dimethylxanthine (a methylated derivative of the title compound, also known as 7-allyltheophylline) was found to be somewhat selective for the A₂A receptor. This selectivity is notable because replacement of methyl groups at different positions with substituents like allyl or propyl groups can shift the affinity towards either the A₁ or A₂A receptor subtype. For example, replacing the 1-methyl group often enhances potency at the A₂A receptor, whereas modifying the 1,3-positions with larger alkyl groups can confer A₁ selectivity.

| Compound | Modification | Receptor Selectivity | Reference |

|---|---|---|---|

| Caffeine / Theophylline | Base Compounds | Non-selective for A₁ and A₂A | |

| 7-allyl-1,3-dimethylxanthine | 7-allyl substitution | Somewhat selective for A₂A receptor | |

| 1,3-Di-n-propyl-7-methylxanthine | 1,3-dipropyl, 7-methyl substitution | Selective for A₂A receptor (40x more potent than caffeine) | |

| 1,3-Di-n-propylxanthine | 1,3-dipropyl substitution | Somewhat selective for A₁ receptor |

Receptor Binding and Functional Assays

Serotonin (B10506) Receptor (5-HT) Ligand Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

Derivatives of this compound have been extensively investigated as ligands for various serotonin (5-HT) receptor subtypes, which are crucial targets for the treatment of neuropsychiatric disorders. The modification of the substituent at the 7-position, including the use of an allyl group, has been explored as a strategy for developing novel 5-HT receptor ligands. nih.gov

Research has shown that certain 8-aminoalkyl derivatives of 7-substituted 1,3-dimethyl-1H-purine-2,6(3H,7H)-diones exhibit significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov For instance, a study on a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione identified compounds with potent affinities for these receptors. nih.gov The introduction of an arylpiperazine moiety is a common strategy to enhance affinity for serotonin receptors. nih.gov

One study highlighted that 7-arylpiperazinylbutyl derivatives of 8-alkoxy-purine-2,6-diones acted as highly active 5-HT1A receptor ligands, with Ki values in the range of 11–19 nM, and also showed distinct affinity for 5-HT7 receptors (Ki = 51–83 nM). Another investigation into 7-(3-chlorophenylpiperazinyl)alkyl derivatives of 8-alkoxy-purine-2,6-dione and their corresponding purine-2,6,8-trione analogs revealed potent 5-HT1A receptor ligands with Ki values between 12-15 nM and highly active 5-HT2A receptor ligands with Ki values ranging from 15-28 nM. nih.gov

| Compound/Derivative Class | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | 5-HT7 Affinity (Ki, nM) | Reference |

| 7-Arylpiperazinylbutyl derivatives of 8-alkoxy-purine-2,6-diones | 11-19 | - | 51-83 | |

| 7-(3-Chlorophenylpiperazinyl)alkyl derivatives of 8-alkoxy-purine-2,6-dione | 12-15 | 15-28 | - | nih.gov |

| 7-Arylpiperazinylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-alkoxy-purine-2,6-dione | 11-19 | 15-253 | - | researchgate.net |

Dopamine (B1211576) Receptor (D) Ligand Affinities (e.g., D1, D2) and Modulatory Effects

Information regarding the direct affinity of this compound or its close derivatives for dopamine D1 and D2 receptors is not extensively documented in publicly available literature. However, the broader class of purine derivatives has been explored for activity at dopaminergic receptors. For example, novel multi-target ligands based on indazole and piperazine (B1678402) scaffolds have been designed to target D2 receptors, among others, for the treatment of schizophrenia. nih.gov This suggests that with appropriate structural modifications, the purine-2,6-dione scaffold could potentially be adapted to interact with dopamine receptors. Further research is required to specifically determine the dopamine receptor affinities of 7-allyl-purine-2,6-dione derivatives.

Alpha-Adrenoreceptor (α-AR) Affinities (e.g., α1, α2)

Similar to dopamine receptors, the direct interaction of this compound with alpha-adrenoreceptors (α-AR) has not been a primary focus of published research. However, studies on related purine-2,6-dione derivatives indicate that this chemical scaffold can exhibit affinity for these receptors. Specifically, an investigation into 7-(3-chlorophenylpiperazinyl)alkyl derivatives of 8-alkoxy-purine-2,6-dione revealed that these compounds are highly active ligands for α1-adrenoceptors, with Ki values ranging from 21-89 nM. nih.gov The same study also assessed their affinity for α2-adrenoceptors. nih.gov

| Compound/Derivative Class | α1-AR Affinity (Ki, nM) | α2-AR Affinity (Ki, nM) | Reference |

| 7-(3-Chlorophenylpiperazinyl)alkyl derivatives of 8-alkoxy-purine-2,6-dione | 21-89 | Assessed | nih.gov |

Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonism

The purine-2,6-dione scaffold has been identified as a promising framework for the development of Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists. TRPA1 is a cation channel involved in pain and inflammation pathways. Research into 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acid amide derivatives has led to the identification of multifunctional compounds that act as both TRPA1 antagonists and phosphodiesterase 4/7 inhibitors, exhibiting analgesic activity. nih.gov While this research does not directly involve the 7-allyl substitution, it underscores the potential of the purine-2,6-dione core in targeting the TRPA1 channel.

Cellular Pathway Investigations

A significant body of research has focused on the anti-proliferative effects of purine-2,6-dione derivatives in various cancer cell lines. nih.govnih.gov These studies have primarily utilized 1,3-dimethylxanthine (theophylline) derivatives with various substitutions at the 7 and 8 positions. For instance, a recent review highlighted the synthesis and anticancer evaluations of numerous purine hybrids, demonstrating their potential to inhibit cancer cell growth. nih.gov

One study detailed the synthesis of 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives and their evaluation for in vitro anticancer activity. nih.gov Another investigation into novel 8-heterocyclic xanthine derivatives identified compounds with potent anti-proliferative activity against human breast (MCF7), lung (A549), and brain (LN229 and U87) cancer cell lines. dergipark.org.tr Specifically, 1,3-diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione showed strong activity with IC50 values of 16.70 µM in A549 cells and 22.07 µM in LN229 cells. dergipark.org.tr Theophylline itself has been reported to suppress cell proliferation in melanoma cancer cells. nih.gov

| Derivative | Cell Line | Anti-proliferative Activity (IC50) | Reference |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | A549 (Lung Cancer) | 16.70 µM | dergipark.org.tr |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | MCF7 (Breast Cancer) | 78.06 µM | dergipark.org.tr |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | LN229 (Brain Cancer) | 22.07 µM | dergipark.org.tr |

| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | U87 (Brain Cancer) | 25.07 µM | dergipark.org.tr |

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Xanthine derivatives have been shown to induce apoptosis in cancer cells. dergipark.org.trnih.gov For example, theophylline has been reported to induce apoptosis in chronic lymphocytic leukemia cells. dergipark.org.tr

A study on novel xanthine/NO donor hybrids demonstrated that these compounds could increase the level of active caspase-3, a key executioner enzyme in the apoptotic cascade, by 4-8 fold in Panc-1 pancreatic cancer cells. nih.gov While the role of reactive oxygen species (ROS) in mediating apoptosis for this specific class of purine derivatives is not as extensively detailed, it is a common mechanism for many anticancer compounds. Further investigation is needed to elucidate the precise molecular pathways, including the potential involvement of ROS-mediated signaling, through which this compound derivatives exert their apoptotic effects.

Effects on Intracellular Signaling Pathways

The substitution at the N7-position of the purine-2,6-dione scaffold is a critical determinant of its interaction with various components of intracellular signaling pathways. While direct studies on this compound are limited, research on analogous 7-substituted derivatives provides valuable insights into its potential effects.

Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-dione with substituents at the 7-position have been investigated for their affinity and activity at serotonin (5-HT) receptors, which are crucial G-protein coupled receptors involved in a myriad of physiological and pathological processes. For instance, studies have shown that modifying the substituent at the 7-position can modulate the affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov This suggests that the 7-allyl group in this compound could also confer specific interactions with these or other receptors, thereby influencing downstream signaling cascades.

The xanthine scaffold is famously known for its antagonism of adenosine receptors. The substitution at the N7-position is known to influence this activity. While N7-substitutions can sometimes decrease affinity for adenosine receptors, they can also introduce selectivity for other targets. nih.gov The presence of an allyl group at the N7-position may therefore modulate the compound's interaction with adenosine receptors and, consequently, its impact on cyclic adenosine monophosphate (cAMP) levels, a key second messenger in many signaling pathways.

Table 1: Examples of 7-Substituted Purine-2,6-dione Derivatives and their Effects on Signaling Molecules

| Compound/Derivative Class | Target | Effect | Reference |

| 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives | 5-HT1A, 5-HT2A, 5-HT7 Receptors | Ligand binding, potential for anxiolytic and antidepressant effects | nih.gov |

| Xanthine Derivatives | Adenosine Receptors | Antagonism, modulation of cAMP levels | nih.govbiointerfaceresearch.com |

| 1-Methyl-3-isobutylxanthine (IBMX) | Cyclic Nucleotide Phosphodiesterases (PDEs) | Inhibition, leading to increased cAMP and cGMP | nih.gov |

This table presents data for related compounds to infer the potential activities of this compound.

Antimicrobial Activity Research

The purine scaffold is a recurring motif in a number of antimicrobial agents. Research into the antimicrobial properties of xanthine derivatives has revealed potential antibacterial and antifungal activities.

Research on other allyl-containing compounds has also demonstrated antibacterial properties. For instance, allylpyrocatechol (B1665244) has been identified as an antibacterial agent against Streptococcus sanguinis. dovepress.com This suggests that the allyl group could contribute to the potential antibacterial activity of this compound. However, without direct experimental evidence, this remains speculative.

The potential for antifungal activity of this compound is supported by several lines of indirect evidence. Methylxanthines, such as caffeine and theophylline, have been shown to exhibit antifungal properties, which are thought to be related to the inhibition of fungal chitinases, enzymes essential for cell wall synthesis and remodeling.

Furthermore, the synthesis of purine analogues has been explored as a strategy for developing novel antifungal agents. One study reported the synthesis of a new class of purine analogues with potent activity against fungal inositol (B14025) polyphosphate kinases, which are crucial for fungal virulence. nih.gov The introduction of an allyl group into other chemical scaffolds has also been shown to confer antifungal activity. For example, derivatives of 2-allylphenol (B1664045) have been evaluated for their efficacy against the phytopathogenic fungus Botrytis cinerea. mdpi.comresearchgate.net These findings suggest that the 7-allyl substituent on the purine-2,6-dione core could be a favorable feature for antifungal activity.

Table 2: Antifungal Activity of Related Compound Classes

| Compound Class | Target Organism(s) | Mechanism of Action (if known) | Reference |

| Methylxanthines (e.g., caffeine, theophylline) | Wood-destroying fungi | Inhibition of chitinases | |

| Purine Analogues | Cryptococcus neoformans | Inhibition of inositol polyphosphate kinases | nih.gov |

| 2-Allylphenol Derivatives | Botrytis cinerea | Inhibition of respiration | mdpi.comresearchgate.net |

This table provides data on related compound classes to suggest the potential antifungal activity of this compound.

Antiviral Activity Research

The purine ring is a fundamental component of nucleosides, making purine derivatives a cornerstone in the development of antiviral therapies. While direct antiviral studies on this compound are not prominent in the literature, research on related compounds highlights the potential of this chemical class.

Studies on 7-substituted 7-deazapurine ribonucleosides have demonstrated antiviral activity against a range of RNA viruses, including Dengue, Zika, and West Nile virus. nih.gov The nature of the substituent at the 7-position was found to be critical for both potency and cytotoxicity. Specifically, alkenyl groups (a category to which allyl belongs) were among the substitutions investigated. nih.gov This indicates that the 7-position of the purine core is a viable site for modification to achieve antiviral effects.

Furthermore, other classes of purine derivatives, such as 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides, have been synthesized and evaluated as inhibitors of hepatitis C virus RNA replication. nih.gov The collective evidence points to the general potential of the purine-2,6-dione scaffold and its derivatives as a source for novel antiviral agents.

Neurobiological Mechanistic Investigations

The xanthine scaffold is well-known for its neuroactive properties, most famously exemplified by caffeine's effects on the central nervous system. These effects are largely mediated through the modulation of various neurochemical systems, including dopaminergic signaling.

There is a growing body of research focused on the design of xanthine derivatives as modulators of dopaminergic signaling for the potential treatment of neurodegenerative diseases like Parkinson's disease. While specific in vitro studies on the direct effect of this compound on dopaminergic neurons are not detailed in the available literature, studies on related hybrid molecules provide strong evidence for the potential of this compound class to interact with the dopaminergic system.

Recent research has focused on creating hybrid molecules that combine a xanthine core with a dopamine moiety. nih.gov These hybrid compounds have been shown to be potent inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. nih.gov Inhibition of MAO-B increases the synaptic availability of dopamine and is a validated therapeutic strategy for Parkinson's disease. These studies also highlight that substitutions at the N7-position of the xanthine core are a key area for chemical modification to optimize the biological activity of these hybrid molecules. nih.gov

Furthermore, xanthine derivatives are known antagonists of A2A adenosine receptors, which are highly expressed in dopamine-rich regions of the brain and form functional heterodimers with dopamine D2 receptors. By blocking A2A receptors, xanthine derivatives can enhance dopaminergic neurotransmission. The neuroprotective effects of glial cell line-derived neurotrophic factor (GDNF) on dopaminergic neurons in vitro have been shown to be mediated through receptor tyrosine kinase signaling pathways. nih.gov While not directly related to the action of this compound, this highlights the complex signaling environment of dopaminergic neurons that could be modulated by novel compounds.

Table 3: In Vitro Activity of Xanthine-Dopamine Hybrid Compounds on a Key Dopaminergic Target

| Compound | Target | Inhibitory Potency (IC50) | Reference |

| Xanthine-Dopamine Hybrid (11a) | Human MAO-B | 50.7 nM | nih.gov |

| Xanthine-Dopamine Hybrid (11b) | Human MAO-B | 45.2 nM | nih.gov |

| Xanthine-Dopamine Hybrid (11e) | Human MAO-B | 58.9 nM | nih.gov |

This table presents data for xanthine-dopamine hybrid molecules, demonstrating the potential of the xanthine scaffold, which includes this compound, to modulate key targets in dopaminergic signaling.

Structure Activity Relationship Sar Studies of 7 Allyl 1h Purine 2,6 3h,7h Dione Analogues

Influence of Substituents at the N7 Position (e.g., Allyl, Arylalkyl, Phenethyl)

The substituent at the N7 position of the purine-2,6-dione (B11924001) ring plays a pivotal role in modulating the pharmacological profile of these compounds. The introduction of various groups, such as allyl, arylalkyl, and phenethyl, significantly impacts receptor affinity and biological activity.

Modification of the N7 position with arylalkyl or allyl groups has been explored to design new ligands for serotonin (B10506) (5-HT) receptors. nih.gov Studies have shown that these modifications can lead to potent 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. nih.gov For instance, replacing a larger, more flexible arylpiperazinylalkyl chain at N7 with smaller arylalkyl or allyl substituents can result in new 5-HT ligands with a preserved π-electron system and lower molecular weight. nih.gov

In the context of inhibiting the human poly(A)-selective ribonuclease Caf1, the nature of the N7-substituent is crucial. Research on 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones demonstrated that a phenethyl group at the N7 position resulted in maximal activity. nih.gov Specifically, lengthening the alkyl linker between the phenyl group and the N7 atom from a single methylene (B1212753) (benzyl) to two carbons (phenethyl) enhanced inhibitory potency. nih.gov This is attributed to an optimal cation–π interaction between a magnesium ion in the enzyme's active site and the phenyl ring of the phenethyl group. nih.gov A three-carbon linker was found to be less effective, suggesting a precise spatial requirement for this interaction. nih.gov

While N7-substituted purine (B94841) derivatives are less common than their N9 counterparts, they exhibit a range of interesting biological activities, including antiviral and anticancer effects. nih.gov The regioselective substitution at the N7 position is a key step in the synthesis of these biologically active molecules. nih.gov

| N7-Substituent | Target | Key Finding | Reference |

|---|---|---|---|

| Allyl | 5-HT Receptors | Considered for designing new 5-HT ligands with lower molecular weight. | nih.gov |

| Arylalkyl | 5-HT Receptors | Leads to potent 5-HT1A/5-HT2A/5-HT7 receptor ligands. | nih.gov |

| Benzyl (B1604629) | Caf1 Ribonuclease | Active, but less potent than the phenethyl analogue. | nih.gov |

| Phenethyl | Caf1 Ribonuclease | Showed maximal inhibitory activity due to optimal cation-π interactions. | nih.gov |

| Propylphenyl | Caf1 Ribonuclease | Less active than the phenethyl analogue, indicating an optimal linker length. | nih.gov |

Impact of Modifications at the C8 Position (e.g., Aminoalkyl, Arylpiperazinyl, Hydrazinyl, Morpholinoethyl thio group)

The C8 position of the purine-2,6-dione scaffold is a key site for chemical modification, and substituents at this position significantly influence the biological activity and receptor affinity of the resulting analogues. nih.govmdpi.com

In the development of serotonin receptor ligands, the introduction of an 8-aminoalkylamino group has been a successful strategy. nih.gov For example, a series of 8-aminoalkylamino derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-diones yielded potent 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. nih.gov The nature of the terminal amine and the length of the alkyl chain are critical. One notable compound, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, emerged as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand with antidepressant and anxiolytic-like effects. nih.gov

The introduction of an arylpiperazinyl moiety, often linked via a propyl chain, at the C8 position has also been investigated. nih.gov This modification has been part of a strategy to diversify the purine-2,6-dione core, leading to potent serotonin receptor ligands. nih.gov

Hydrazinyl or hydrazinylidene groups at the C8 position are another important class of modification. These groups can act as hydrogen bond donors and acceptors, contributing to interactions with biological targets. zsmu.edu.ua For instance, a compound featuring a (3-methoxyphenyl)methylidene]hydrazine-1-yl group at C8 was found to be a potent inhibitor of protein kinase CK2. imtm.cz Hydrazone derivatives in general are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects. nih.gov

Furthermore, the introduction of a thio-linker at the C8 position, such as a morpholinoethyl thio group, has been explored in the design of novel bioactive compounds. For example, 8-mercapto-3,7-dihydro-1H-purine-2,6-dione has served as a scaffold for developing new sirtuin inhibitors.

| C8-Substituent Type | Example Moiety | Target/Activity | Reference |

|---|---|---|---|

| Aminoalkyl | (4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino | 5-HT1A/5-HT2A/5-HT7 Receptor Ligand | nih.gov |

| Arylpiperazinyl | Arylpiperazinylpropoxy | 5-HT1A/5-HT2A/5-HT7 Receptor Ligand | nih.gov |

| Hydrazinylidene | (3-methoxyphenyl)methylidene]hydrazine-1-yl | Protein Kinase CK2 Inhibition | imtm.cz |

| Mercapto | Thio-linked groups | Sirtuin Inhibition | nih.gov |

Role of Substituents at N1 and N3 (e.g., Methyl, Ethyl)

Substituents at the N1 and N3 positions of the purine-2,6-dione ring, typically small alkyl groups like methyl or ethyl, play a significant role in fine-tuning the molecule's properties and biological activity. These groups can influence solubility, metabolic stability, and the orientation of the molecule within a receptor's binding pocket.

Many biologically active purine-2,6-dione derivatives feature methyl groups at both the N1 and N3 positions, a substitution pattern found in naturally occurring xanthines like caffeine (B1668208) and theophylline (B1681296). mdpi.comnih.gov This 1,3-dimethyl substitution is a common feature in synthetic analogues designed as serotonin receptor ligands and anticancer agents. mdpi.comnih.gov For example, numerous potent 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands are derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione. nih.gov Similarly, a series of 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives were synthesized and showed potent anticancer and multi-kinase inhibitory activities. mdpi.com